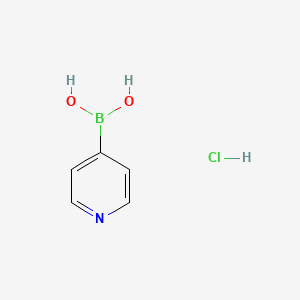
Pyridine-4-boronic acid hydrochloride
Overview
Description
Pyridine-4-boronic acid hydrochloride is a boronic acid derivative with the chemical formula C5H7BClNO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form stable bonds with various organic molecules, making it a versatile reagent in the field of synthetic chemistry .
Mechanism of Action
Target of Action
Pyridine-4-boronic acid hydrochloride, also known as pyridin-4-ylboronic acid hydrochloride, is a versatile reagent used in various chemical reactions. Its primary targets are organic compounds that participate in cross-coupling reactions .
Mode of Action
The compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid functionality. This functionality is crucial for the transmetalation step of the Suzuki-Miyaura coupling, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound. This reaction is a type of palladium-catalyzed cross-coupling, which is used to form carbon-carbon bonds . The compound’s role in this pathway can lead to the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a solid with a melting point of over 300°c . This could influence its absorption and distribution properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including potential cancer therapeutics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound at a temperature below -20°C to maintain its stability . Additionally, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also important to note that the compound is incompatible with strong acids and bases .
Biochemical Analysis
Biochemical Properties
Pyridine-4-boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it has been used in the synthesis of inhibitors for enzymes like protein kinase CK2 and PDK1, which are crucial in cell signaling pathways . The nature of these interactions typically involves the binding of the boronic acid moiety to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an enzyme inhibitor can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression and metabolic fluxes have been observed in cells treated with this compound, highlighting its potential impact on cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential organ damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, its inhibition of protein kinase CK2 can alter the phosphorylation status of various metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can modulate gene expression and other nuclear processes. Similarly, its presence in the cytoplasm can influence cytoplasmic signaling pathways and metabolic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. This method typically uses a halopyridine as the starting material, which undergoes a reaction with an organometallic reagent such as n-butyllithium, followed by treatment with a boron reagent like triisopropyl borate .
Industrial Production Methods: In industrial settings, the production of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or toluene. The reactions are usually conducted under inert atmosphere conditions to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Comparison with Similar Compounds
Pyridine-4-boronic acid hydrochloride can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the nitrogen atom in the aromatic ring, which can influence its reactivity and binding properties.
2-Pyridineboronic acid: This compound has the boronic acid group attached to the second position of the pyridine ring, leading to different steric and electronic effects compared to this compound.
3-Pyridineboronic acid: Similar to 2-pyridineboronic acid, the position of the boronic acid group affects its reactivity and applications.
This compound is unique due to its specific positioning of the boronic acid group, which provides distinct reactivity and binding characteristics, making it particularly useful in certain synthetic and biological applications .
Properties
IUPAC Name |
pyridin-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXYQJUECNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656959 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-65-1 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913835-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
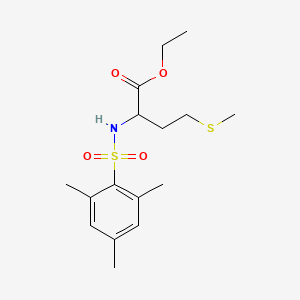
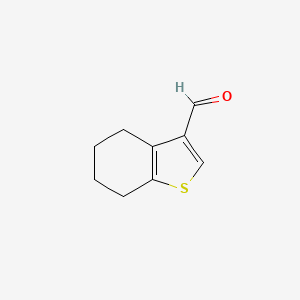

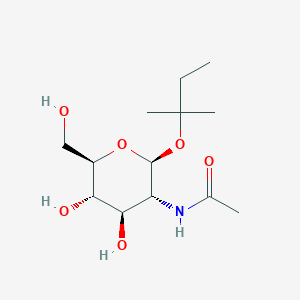
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
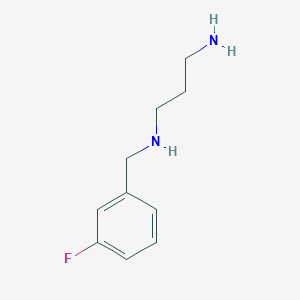
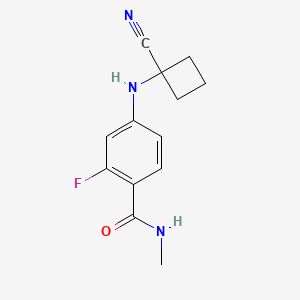
![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)
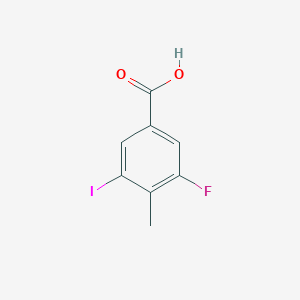
![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
